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Compound of Interest

Compound Name: Lamivudine salicylate

Cat. No.: B063276

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the
treatment of HIV/AIDS and Hepatitis B. The formation of pharmaceutical salts is a common
strategy to improve the physicochemical properties of active pharmaceutical ingredients (APIS),
such as solubility, stability, and bioavailability. Lamivudine salicylate, a salt of Lamivudine with
salicylic acid, has been utilized as a key intermediate in the purification of Lamivudine. This
document provides a detailed protocol for the synthesis of Lamivudine salicylate from
Lamivudine, including reaction conditions, purification, and characterization, designed for
researchers in drug development and medicinal chemistry.

Synthesis of Lamivudine Salicylate

The synthesis of Lamivudine salicylate involves a straightforward acid-base reaction between
Lamivudine and salicylic acid in a suitable solvent system. The selection of the solvent is
critical to ensure the dissolution of the reactants and the precipitation of the desired salt.
Isopropyl alcohol is a commonly used solvent for this purpose.

Experimental Protocol

Materials:
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Lamivudine (API)

Salicylic Acid (Reagent Grade)

Isopropyl Alcohol (IPA) (Anhydrous)

Deionized Water

Equipment:
» Reaction flask with a magnetic stirrer and reflux condenser
e Heating mantle
e Buchner funnel and filtration apparatus
e Vacuum oven
e Analytical balance
o Standard laboratory glassware
Procedure:
 Dissolution of Reactants:
o In a clean and dry reaction flask, add Lamivudine and a molar equivalent of salicylic acid.

o Add a sufficient volume of isopropyl alcohol to the flask to dissolve the reactants upon
heating. A typical starting concentration is around 10-20 volumes of solvent relative to the
mass of Lamivudine.

o Stir the mixture at room temperature for 10-15 minutes.
o Reaction and Crystallization:

o Heat the mixture to reflux (approximately 82°C for isopropyl alcohol) with continuous
stirring until all solids are dissolved, forming a clear solution.
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o Once a clear solution is obtained, gradually cool the reaction mixture to room temperature

(20-25°C) while stirring. The Lamivudine salicylate salt will start to crystallize out of the

solution.

o To enhance crystallization, the mixture can be further cooled to 0-5°C in an ice bath and

stirred for an additional 1-2 hours.

¢ Isolation and Purification:

o Isolate the precipitated solid by vacuum filtration using a Buchner funnel.

o Wash the filter cake with a small amount of cold isopropyl alcohol to remove any

unreacted starting materials and impurities.

o Dry the collected white crystalline solid under vacuum at 40-50°C until a constant weight is

achieved.

Data Presentation

Parameter Value Reference
Molecular Formula C15H17N306S [1]
Molecular Weight 367.38 g/mol Calculated
White to off-white crystalline
Appearance [1]
powder
] ] Not explicitly found for direct
Melting Point ] N/A
synthesis
Solubility Slightly soluble in methanol [1]
) ) >85% (based on related
Typical Yield [1]

preparations)

Characterization of Lamivudine Salicylate
High-Performance Liquid Chromatography (HPLC)
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HPLC is a crucial technique for assessing the purity of the synthesized Lamivudine salicylate
and for quantifying any residual starting materials.

Experimental Protocol:

Instrumentation: A standard HPLC system equipped with a UV detector.

e Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 um particle size) is
suitable.

o Mobile Phase: A mixture of a buffer (e.g., ammonium acetate or phosphate buffer at a
controlled pH) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should
be optimized for best separation.

e Flow Rate: Typically 1.0 mL/min.

o Detection Wavelength: UV detection at a wavelength where both Lamivudine and salicylic
acid have significant absorbance, for example, 277 nm.[2]

o Sample Preparation: Dissolve a known amount of the synthesized Lamivudine salicylate in
the mobile phase to a suitable concentration.

Spectroscopic Analysis

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can be used to confirm the formation of the salt by observing changes in
the characteristic vibrational frequencies of the functional groups in Lamivudine and salicylic
acid. Key expected observations include:

» A sshift in the carboxylate (COO™) stretching frequencies of the salicylate anion compared to
the carboxylic acid (COOH) of salicylic acid.

e Changes in the N-H and C=0 stretching vibrations of the pyrimidinone ring of Lamivudine
upon protonation.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H and 3C NMR spectroscopy are powerful tools for the structural elucidation of the
synthesized salt.

» 'H NMR: Expect to see characteristic peaks for both the Lamivudine and salicylate moieties.
The formation of the salt may lead to shifts in the chemical shifts of protons near the basic
nitrogen of Lamivudine and the acidic proton of salicylic acid (which will be absent).

e 13C NMR: Similar to *H NMR, the 13C spectrum will show peaks corresponding to both
components of the salt, with potential shifts in the carbon signals of the pyrimidinone ring
and the carboxylate group upon salt formation.

Experimental Workflow and Diagrams

The overall process for the synthesis and characterization of Lamivudine salicylate can be
visualized through the following workflow diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Step-by-Step
Synthesis of Lamivudine Salicylate from Lamivudine]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b063276#step-by-step-lamivudine-
salicylate-synthesis-from-lamivudine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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